6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチル

説明

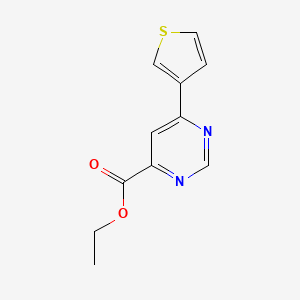

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

チオフェン誘導体は、抗菌性を示すことが報告されています。 6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチルに関する特定の研究は直接入手できませんが、関連するチオフェン化合物の既知の活性により、この化合物は潜在的な抗菌効果について調査される可能性があります .

鎮痛および抗炎症作用

抗菌活性と同様に、他のチオフェン誘導体は、鎮痛および抗炎症効果を示しています。 研究は、この前例に基づいて、6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチルがどのように疼痛緩和および炎症の軽減に寄与するかを理解することに向けられる可能性があります .

降圧効果

チオフェン誘導体は、降圧活性とも関連付けられています。 これは、高血圧の新規治療薬の開発における6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチルのための潜在的な研究経路を示唆しています .

抗腫瘍活性

チオフェン誘導体の抗腫瘍特性は、それらを癌研究の候補にしています。 6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチルは、癌治療戦略におけるその可能性のある役割について調査することができます .

腐食抑制

材料科学の分野では、チオフェン誘導体は腐食抑制剤として使用されています。 この用途は、6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチルに拡張することができ、金属を腐食から保護する可能性があります .

発光ダイオード(LED)の製造

チオフェン系化合物は、LEDの製造に使用されています。 6-(チオフェン-3-イル)ピリミジン-4-カルボン酸エチルは、新規LED材料の開発において役割を果たす可能性があります .

作用機序

Target of action

Pyrimidine derivatives have been found to have a wide range of biological activities and can interact with various biological targets. For example, some pyrimidine derivatives are known to inhibit certain enzymes, interact with G-protein coupled receptors, or modulate ion channels .

Mode of action

The mode of action of a specific pyrimidine derivative would depend on its specific chemical structure and the biological target it interacts with. The thiophene ring in the compound could potentially enhance its lipophilicity, which might influence its interaction with biological targets .

Biochemical pathways

Pyrimidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets. For example, if a pyrimidine derivative targets an enzyme involved in a specific metabolic pathway, it could potentially alter that pathway .

Result of action

The result of a compound’s action would depend on its specific mode of action and the biological system in which it is acting. Some pyrimidine derivatives have been found to have therapeutic effects in various disease models due to their interactions with specific biological targets .

生化学分析

Biochemical Properties

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, have been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The compound’s interaction with these bacterial enzymes disrupts their metabolic processes, leading to bacterial cell death.

Cellular Effects

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, have shown potential in anticancer, anti-inflammatory, and antimicrobial applications . The compound’s impact on cell signaling pathways can lead to altered gene expression, which in turn affects cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, thiophene derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can result in reduced collagen production, which has implications for tissue repair and fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to certain conditions may lead to degradation, affecting the compound’s efficacy.

Dosage Effects in Animal Models

The effects of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. For instance, thiophene derivatives have shown dose-dependent toxicity in various animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and overall efficacy.

Transport and Distribution

The transport and distribution of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.

Subcellular Localization

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity within specific cellular regions.

生物活性

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antitumor and antimicrobial effects. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate features a pyrimidine core substituted with a thiophene ring. The synthesis typically involves the condensation of pyrimidine derivatives with thiophene-containing moieties, which can enhance the compound's biological properties.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate. For instance:

- In Vitro Studies : The compound has shown significant inhibitory effects on various cancer cell lines, including ovarian carcinoma cells. In one study, it demonstrated an IC50 value of approximately 0.26 nM against KB cells and 0.55 nM against IGROV1 cells, indicating potent cytotoxicity .

- In Vivo Efficacy : In SCID mice bearing IGROV1 tumors, ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate exhibited substantial antitumor activity compared to control compounds, suggesting its efficacy in a biological model .

Table 1: Antitumor Activity Data

The mechanism by which ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate exerts its antitumor effects appears to involve selective inhibition of folate receptors and proton-coupled folate transporters, which are critical for the uptake of folate in tumor cells. This selectivity enhances its potency against cancer cells that overexpress these receptors .

Antimicrobial Activity

In addition to its antitumor properties, ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate has been evaluated for antimicrobial activity:

- Broad-Spectrum Activity : Compounds similar to ethyl 6-(thiophen-3-yl)pyrimidine derivatives have shown significant antibacterial and antifungal activities against various pathogens. For example, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |

| Escherichia coli | Varies (specific data not provided) |

Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-(thiophen-3-yl)pyrimidine derivatives can be influenced by structural modifications:

- Substituent Variations : The presence of different substituents on the thiophene or pyrimidine rings can significantly alter the compound's potency and selectivity towards specific biological targets.

- Pharmacophoric Features : Essential pharmacophoric elements identified in related compounds include hydrophobic regions for receptor binding and hydrogen bond donors that enhance interaction with target proteins .

Case Studies

Several case studies have documented the efficacy of ethyl 6-(thiophen-3-yl)pyrimidine derivatives in clinical settings:

- Ovarian Cancer Treatment : A study indicated that a derivative exhibited a remarkable reduction in tumor size in animal models, reinforcing its potential as a therapeutic agent for ovarian cancer .

- Antimicrobial Trials : Clinical evaluations showed that certain derivatives demonstrated effective inhibition of bacterial growth in vitro, supporting their use as potential antibiotics .

特性

IUPAC Name |

ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTIFRRTUSYAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。